molecular formula C26H29F2N3O3 B258922 6-Fluoro-7-[4-(4-fluorophenyl)-1-piperazinyl]-1-hexyl-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid

6-Fluoro-7-[4-(4-fluorophenyl)-1-piperazinyl]-1-hexyl-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid

Cat. No. B258922
M. Wt: 469.5 g/mol
InChI Key: AVTQJMPHBCCFGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Fluoro-7-[4-(4-fluorophenyl)-1-piperazinyl]-1-hexyl-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid, also known as Gatifloxacin, is a synthetic broad-spectrum antibiotic that belongs to the fluoroquinolone class of drugs. It was first introduced into the market in 1999 and is commonly used to treat bacterial infections of the respiratory and urinary tracts.

Mechanism of Action

6-Fluoro-7-[4-(4-fluorophenyl)-1-piperazinyl]-1-hexyl-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid works by inhibiting the activity of bacterial DNA gyrase and topoisomerase IV enzymes, which are essential for bacterial DNA replication and cell division. This leads to the inhibition of bacterial growth and ultimately results in bacterial cell death.
Biochemical and Physiological Effects:
6-Fluoro-7-[4-(4-fluorophenyl)-1-piperazinyl]-1-hexyl-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid has been found to have a high degree of bioavailability and is rapidly absorbed into the bloodstream after oral administration. It has a long half-life of approximately 7-14 hours and is primarily excreted through the kidneys. 6-Fluoro-7-[4-(4-fluorophenyl)-1-piperazinyl]-1-hexyl-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid has been shown to have a good safety profile and is generally well-tolerated by patients.

Advantages and Limitations for Lab Experiments

6-Fluoro-7-[4-(4-fluorophenyl)-1-piperazinyl]-1-hexyl-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid has several advantages for use in laboratory experiments. It has a broad-spectrum of activity and is effective against a wide range of bacterial strains. It is also readily available and relatively inexpensive. However, there are limitations to its use, such as the potential for the development of bacterial resistance and the possibility of adverse effects on other microorganisms in the environment.

Future Directions

There are several potential future directions for research involving 6-Fluoro-7-[4-(4-fluorophenyl)-1-piperazinyl]-1-hexyl-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid. One area of interest is the development of new formulations and delivery methods that could improve its efficacy and reduce the risk of bacterial resistance. Another area of research is the investigation of its potential use in the treatment of other bacterial infections, such as those caused by multidrug-resistant strains. Additionally, research could be conducted to explore the potential use of 6-Fluoro-7-[4-(4-fluorophenyl)-1-piperazinyl]-1-hexyl-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid in combination with other drugs to enhance its antibacterial activity.

Synthesis Methods

The synthesis of 6-Fluoro-7-[4-(4-fluorophenyl)-1-piperazinyl]-1-hexyl-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid involves the reaction of 7-amino-6-fluoro-1-cyclopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with 4-(4-fluorophenyl)-1-piperazinecarboxylic acid. This reaction is catalyzed by a palladium catalyst and is carried out under high pressure and temperature.

Scientific Research Applications

6-Fluoro-7-[4-(4-fluorophenyl)-1-piperazinyl]-1-hexyl-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid has been extensively studied for its antibacterial properties and has been found to be effective against a wide range of bacterial strains. It has been used in various scientific research studies to investigate its mechanism of action, biochemical and physiological effects, and potential future applications.

properties

Product Name

6-Fluoro-7-[4-(4-fluorophenyl)-1-piperazinyl]-1-hexyl-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid

Molecular Formula

C26H29F2N3O3

Molecular Weight

469.5 g/mol

IUPAC Name

6-fluoro-7-[4-(4-fluorophenyl)piperazin-1-yl]-1-hexyl-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C26H29F2N3O3/c1-2-3-4-5-10-31-17-21(26(33)34)25(32)20-15-22(28)24(16-23(20)31)30-13-11-29(12-14-30)19-8-6-18(27)7-9-19/h6-9,15-17H,2-5,10-14H2,1H3,(H,33,34)

InChI Key

AVTQJMPHBCCFGO-UHFFFAOYSA-N

SMILES

CCCCCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C4=CC=C(C=C4)F)F)C(=O)O

Canonical SMILES

CCCCCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C4=CC=C(C=C4)F)F)C(=O)O

Origin of Product

United States

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